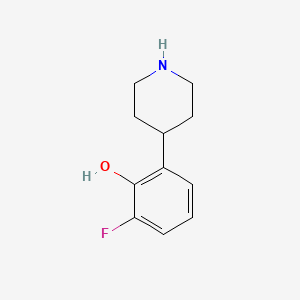
2-Fluoro-6-(piperidin-4-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-6-(piperidin-4-yl)phenol is a compound that features a fluorine atom, a piperidine ring, and a phenol group. This unique combination of functional groups makes it an interesting subject for various chemical and biological studies. The presence of the fluorine atom can significantly alter the compound’s reactivity and biological activity, making it a valuable molecule in medicinal chemistry and other scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The choice of reagents and catalysts is optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-6-(piperidin-4-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The piperidine ring can be reduced to form different piperidine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium or nickel catalysts.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or lithium diisopropylamide.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of various substituted phenols and piperidines.
Scientific Research Applications
2-Fluoro-6-(piperidin-4-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-(piperidin-4-yl)phenol involves its interaction with various molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the piperidine ring can modulate its pharmacokinetic properties. The phenol group may participate in hydrogen bonding and other interactions with biological molecules .
Comparison with Similar Compounds
- 2-Fluoro-4-(piperidin-4-yl)phenol
- 6-Fluoro-3-(4-piperidinyl)benzisoxazole
- 2-Fluoro-3-(piperidin-4-yl)phenol
Comparison: 2-Fluoro-6-(piperidin-4-yl)phenol is unique due to the specific positioning of the fluorine atom and the piperidine ring. This positioning can significantly influence its chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C11H14FNO |
|---|---|
Molecular Weight |
195.23 g/mol |
IUPAC Name |
2-fluoro-6-piperidin-4-ylphenol |
InChI |
InChI=1S/C11H14FNO/c12-10-3-1-2-9(11(10)14)8-4-6-13-7-5-8/h1-3,8,13-14H,4-7H2 |
InChI Key |
RLZWUORYUOOZED-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=C(C(=CC=C2)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-[Hydroxy(4-nitrophenyl)methyl]isoxazole-4-carboxylate](/img/structure/B11719524.png)
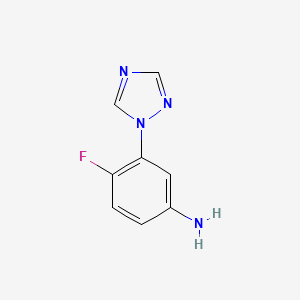

![cis-2-Methyloctahydropyrrolo[3,4-c]pyrrole hydrochloride](/img/structure/B11719531.png)
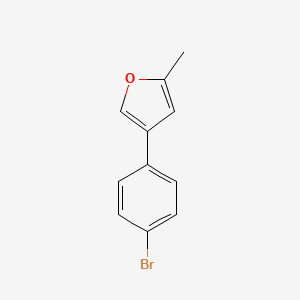
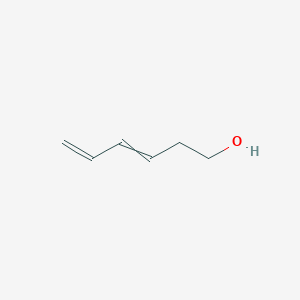

![2,7-Dimethoxy-2-methyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B11719550.png)
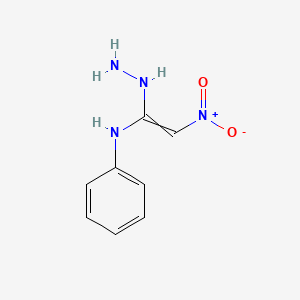
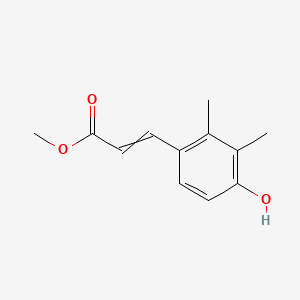
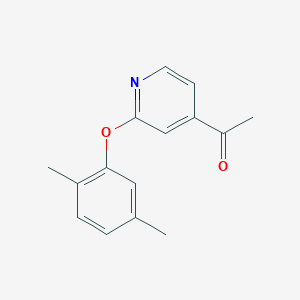
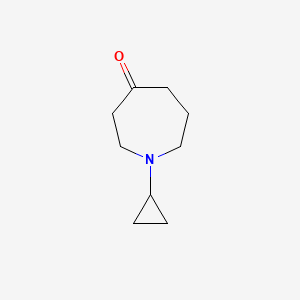
![((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)hydrazine hydrochloride](/img/structure/B11719583.png)

